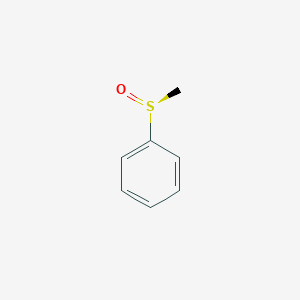

(S)-(Methylsulfinyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

[(S)-methylsulfinyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTGICXCHWMCPM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S@](=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452895 | |

| Record name | (-)-Methyl phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18453-46-8 | |

| Record name | (-)-Methyl phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications of S Methylsulfinyl Benzene and Chiral Alkyl Aryl Sulfoxides in Asymmetric Synthesis

Chiral Auxiliary Applications

The sulfinyl group is a highly effective chiral auxiliary, capable of directing the stereochemical outcome of reactions at proximal or even remote reaction centers. medcraveonline.com This effectiveness stems from the steric and electronic differences between the substituents on the stereogenic sulfur atom—a lone pair of electrons, an oxygen atom, and two distinct carbon-based groups. medcraveonline.com These features allow for the differentiation of diastereotopic faces of a nearby reactive site, leading to high levels of diastereoselectivity. medcraveonline.com

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Chiral alkyl aryl sulfoxides have proven to be exceptional auxiliaries for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. The conformational rigidity that the sulfinyl group can impose on a molecule is a key factor in achieving high diastereoselectivity. medcraveonline.com

One of the most significant applications is in the diastereoselective synthesis of β-hydroxy sulfoxides, which can be subsequently transformed into other valuable chiral building blocks like chiral epoxides. medcraveonline.com For instance, the diastereoselective alkylation and subsequent carbonyl reduction of β-keto sulfoxides have been pivotal in the asymmetric synthesis of complex natural products. medcraveonline.com

The following table illustrates the diastereoselective addition of various nucleophiles to β-ketosulfoxides, demonstrating the high level of stereocontrol exerted by the chiral sulfinyl group.

| Nucleophile/Reagent | Substrate | Diastereomeric Excess (d.e.) | Product Type | Reference |

| Grignard Reagents | β-Keto sulfoxides | >95% | β-Hydroxy sulfoxides | medcraveonline.com |

| Organolithium Reagents | β-Keto sulfoxides | High | β-Hydroxy sulfoxides | medcraveonline.com |

| Metal Enolates | Masked oxo-sulfinimine | N/A | N-sulfinyl β-amino ketals | nih.gov |

Use in Asymmetric Reductions and Oxidations

The chiral sulfinyl group serves as an excellent stereochemical controller in both reduction and oxidation reactions. A prominent example is the stereoselective reduction of β-keto sulfoxides. medcraveonline.com This reaction allows for the asymmetric induction to be performed late in a synthetic sequence, providing a convergent approach to chiral molecules. medcraveonline.com For example, this strategy has been successfully employed in the synthesis of precursors to naturally occurring macrolides. medcraveonline.com

In the realm of asymmetric oxidations, chiral sulfoxides themselves are often the targets of synthesis via the asymmetric oxidation of prochiral sulfides. medcraveonline.comrsc.org However, they also play a role as auxiliaries in directing the oxidation of other functional groups within a molecule, although this application is less common than their use in directing reductions.

Directed Metalation and C-H Functionalization

Sulfoxides are classic functional groups for directing the stoichiometric metalation and subsequent functionalization of C-H bonds. rsc.orgresearchgate.net In recent years, there has been a resurgence in the use of sulfoxides in catalytic C-H activation, where they can act as internal directing groups that coordinate to a metal catalyst. researchgate.net This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its selective functionalization.

Chiral sulfoxides have been employed to achieve diastereoselective C-H functionalization. rsc.org For instance, chiral sulfoxide-oxazoline ligands have been utilized in palladium-catalyzed cascade C-H activation/intramolecular asymmetric allylation reactions. rsc.org The chiral sulfoxide (B87167) directs the initial C-H palladation and influences the stereochemical outcome of the subsequent allylation. rsc.org

Recent research has highlighted the use of chiral sulfoxide-amide ligands in palladium(II)-catalyzed asymmetric C(sp³)–H arylation of cyclopropanes, achieving high enantioselectivities. rsc.org

| Reaction Type | Catalyst/Ligand | Substrate | Enantiomeric Excess (e.e.) | Reference |

| Intramolecular Allylic C-H Oxidation | Pd(II)/Chiral Sulfoxide-Oxazoline | Prochiral Alkenes | Excellent | rsc.org |

| Asymmetric C(sp³)–H Arylation | Pd(II)/Chiral Sulfoxide-Amide | Cyclopropanes | up to 95% | rsc.org |

| Asymmetric C(sp³)–H Alkynylation | Pd(II)/Chiral Sulfoxide-Amide | Cyclopropanes | up to 84% | rsc.org |

Applications in Natural Product Synthesis

The high degree of stereocontrol offered by chiral sulfoxides has made them invaluable auxiliaries in the total synthesis of numerous biologically active natural products. medcraveonline.com The ability to introduce chirality early in a synthesis and then use the sulfinyl group to direct subsequent stereoselective transformations is a powerful strategy. medcraveonline.com

An illustrative example is the use of a β-keto sulfoxide in the asymmetric synthesis of juvenile hormone II. medcraveonline.com The synthesis relied on a diastereoselective alkylation and a carbonyl reduction, both controlled by the chiral sulfinyl group, to establish the key stereocenters of the molecule. medcraveonline.com The versatility of the sulfoxide group allows it to be removed or transformed into other functionalities after it has served its purpose as a chiral director. medcraveonline.com

Chiral Ligand Applications in Transition Metal Catalysis

Beyond their role as stoichiometric chiral auxiliaries, chiral sulfoxides have gained prominence as effective ligands in transition metal-catalyzed asymmetric reactions. thieme-connect.comnih.govresearchgate.net Their stability, ease of synthesis, and the ability of the sulfur atom to control stereochemistry make them ideal candidates for ligand design. thieme-connect.com The sulfoxide can coordinate to a metal center through either its oxygen or sulfur atom, providing flexibility in catalyst design. medcraveonline.com

Palladium-Catalyzed Asymmetric Transformations

Chiral sulfoxide ligands have been successfully employed in a range of palladium-catalyzed asymmetric reactions. rsc.orgacs.org These ligands create a chiral environment around the metal center, enabling the enantioselective formation of products.

One area of significant progress is the palladium-catalyzed arylation of sulfenate anions to produce enantiomerically enriched aryl-aryl sulfoxides. acs.org In this context, novel chiral phosphine ligands bearing a sulfinamide moiety have been developed, leading to high yields and enantioselectivities. acs.org

Furthermore, chiral sulfoxide-oxazoline (SOX) ligands have been instrumental in palladium-catalyzed enantioselective intramolecular allylic C-H oxidation of prochiral C-H bonds, affording chiral isochromans with excellent enantioselectivities. rsc.org This methodology has been applied to the synthesis of bioactive molecules. rsc.org

The following table summarizes the performance of chiral sulfoxide-based ligands in selected palladium-catalyzed reactions.

| Reaction | Ligand Type | Product Type | Enantiomeric Excess (e.e.) | Reference |

| Arylation of Sulfenate Anions | Chiral Xanthene-based Phosphine with Sulfinamide | Aryl-Aryl Sulfoxides | 70-95% | acs.org |

| Intramolecular Allylic C-H Oxidation | Chiral Sulfoxide-Oxazoline (SOX) | Chiral Isochromans | Excellent | rsc.org |

| Asymmetric Allylic Alkylation | Chiral β-Amino Sulfoxides | Allylated Products | N/A | crossref.org |

| Cascade C-H Activation/Intramolecular Asymmetric Allylation | Chiral Sulfoxide-Oxazoline (SOX) | Complex Heterocycles | N/A | rsc.org |

Rhodium-Catalyzed Asymmetric Reactions

Rhodium catalysts, when paired with chiral sulfoxide auxiliaries, have shown remarkable efficacy in asymmetric C-H functionalization reactions. A notable example is the rhodium(III)-catalyzed enantioselective C-H alkynylation of sulfoxides. This reaction can be applied to achieve desymmetrization of achiral sulfoxides, kinetic resolution of racemic sulfoxides, and parallel kinetic resolution, all affording a wide range of chiral sulfoxides in good yields and with excellent enantioselectivities (up to 99% ee). The high level of stereocontrol is attributed to the interaction between the chiral cyclopentadienyl rhodium(III) catalyst and the sulfoxide directing group.

Iridium-Catalyzed Asymmetric Transformations (e.g., C-H Amidation)

Iridium catalysis has been effectively utilized for the enantioselective C-H amidation of sulfoxides. mdpi.com The sulfoxide group acts as a directing group, guiding the iridium catalyst to a specific C-H bond for amidation. researchgate.net By employing a chiral ligand in conjunction with the iridium catalyst, this transformation can be rendered highly enantioselective. mdpi.com This methodology has been successfully applied to the desymmetrization of achiral dibenzyl sulfoxides, providing access to chiral sulfoxides with high enantiomeric excess. researchgate.net The mechanism is believed to involve a concerted metalation-deprotonation step that is both rate- and enantio-determining. mdpi.com

The following table presents results from an Iridium(III)-catalyzed desymmetrization of achiral sulfoxides via C-H amidation:

Table 2. Ir(III)-Catalyzed Desymmetrization of Achiral Sulfoxides

| Entry | Sulfoxide Substrate | Amide Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Dibenzyl sulfoxide | (S)-Benzyl(2-(aminomethyl)benzyl)sulfoxide | 85 | 95 |

| 2 | Bis(4-methylbenzyl) sulfoxide | (S)-(4-Methylbenzyl)(2-(aminomethyl)-4-methylbenzyl)sulfoxide | 82 | 93 |

| 3 | Bis(4-methoxybenzyl) sulfoxide | (S)-(4-Methoxybenzyl)(2-(aminomethyl)-4-methoxybenzyl)sulfoxide | 78 | 96 |

Copper-Catalyzed Asymmetric Reactions

Copper catalysis has also been employed in conjunction with chiral sulfoxide-related compounds to achieve asymmetric transformations. For example, the asymmetric synthesis of chiral sulfoximines can be achieved through the copper-catalyzed S-arylation of chiral sulfinamides. acs.org This method allows for the stereoselective formation of a C-S bond, leading to sulfoximines with high enantiopurity. Additionally, visible-light-induced, copper-catalyzed asymmetric C-N cross-couplings have been developed, where a single copper complex can act as both a photocatalyst and the source of asymmetric induction. nih.gov While not directly involving (S)-(Methylsulfinyl)benzene as a directing group, these examples highlight the broader utility of chiral sulfur compounds in copper-catalyzed asymmetric synthesis.

Catalytic Systems Involving Other Transition Metals (e.g., Ruthenium)

While palladium and copper have been extensively studied, other transition metals, notably ruthenium, have emerged as powerful catalysts in asymmetric synthesis involving chiral sulfoxides. Ruthenium complexes, particularly those incorporating chiral sulfoxide ligands, have demonstrated significant potential in a variety of stereoselective transformations. These catalytic systems leverage the unique electronic and steric properties of the sulfoxide moiety to create a well-defined chiral environment around the metal center, thereby enabling high levels of enantiocontrol.

One prominent area of application is in asymmetric transfer hydrogenation and other redox-neutral processes. Chiral ruthenium-sulfoxide catalysts have been developed for reactions such as the asymmetric redox bicycloisomerization of enynes. In these systems, the sulfoxide group is often tethered to a cyclopentadienyl (Cp) ligand, creating a stable and effective chiral catalyst. For instance, CpRu complexes with tethered chiral sulfoxides have been synthesized and successfully employed in the asymmetric redox bicycloisomerization of 1,6- and 1,7-enynes to construct complex bicyclic structures with vicinal, all-carbon quaternary stereocenters. The stereochemical outcome of these reactions is highly dependent on the nature of the aryl group on the sulfoxide, with moieties like p-anisyl often providing superior efficiency and selectivity.

The synthesis of these sophisticated ruthenium catalysts typically involves a multi-step sequence, including the stereospecific nucleophilic displacement on a chiral sulfinate ester to introduce the desired alkyl or aryl group with complete inversion of configuration at the sulfur atom. This is followed by the incorporation of the sulfoxide into the catalyst framework, for example, through an oxidative [3 + 2] cycloaddition with an allylruthenium complex. This modular approach allows for the synthesis of a library of catalysts with varying steric and electronic properties, enabling the fine-tuning of the catalyst for a specific transformation.

The utility of these ruthenium-sulfoxide catalysts extends to other important reactions, such as branched-selective asymmetric allylic alkylation of phenols and carboxylic acids. Novel chiral sulfoxide-ligated cyclopentadienyl ruthenium complexes have been designed to function as asymmetric variants of achiral ruthenium catalysts, demonstrating good regio- and enantioselectivities.

| Catalyst Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) |

| CpRu with tethered p-anisyl sulfoxide | Redox bicycloisomerization | 1,6- and 1,7-enynes | [3.1.0] and [4.1.0] bicycles | High |

| Chiral sulfoxide-ligated CpRu complex | Allylic alkylation | Phenols, Carboxylic acids | Branched allyl alcohols/esters | Good |

(S)-(Methylsulfinyl)benzene as a Chiral Building Block

(S)-(Methylsulfinyl)benzene, a prototypical chiral sulfoxide, and its derivatives are not only effective as chiral auxiliaries and ligands but also serve as versatile chiral building blocks in their own right. bldpharm.com The stable stereocenter at the sulfur atom can be strategically transferred to new molecules, enabling the synthesis of a wide range of enantiopure compounds.

Synthesis of Enantiopure Sulfinamides and Sulfoximines

Chiral sulfinamides and sulfoximines are increasingly important motifs in medicinal chemistry and asymmetric synthesis. orgsyn.orgacs.orgacs.orgnih.govorganic-chemistry.orgresearchgate.net (S)-(Methylsulfinyl)benzene and related chiral alkyl aryl sulfoxides are key precursors for the stereospecific synthesis of these compounds.

The synthesis of enantiopure N-H sulfoximines can be achieved through the direct imination of chiral sulfoxides. For example, a metal-free protocol using ammonium carbamate as a convenient ammonia source and (diacetoxyiodo)benzene as the oxidant allows for the NH-transfer to enantiopure sulfoxides. orgsyn.org This reaction proceeds stereospecifically, with complete retention of the enantiomeric excess (ee) from the starting sulfoxide to the resulting sulfoximine. orgsyn.org This method is operationally simple and tolerates a broad range of functional groups.

Another powerful strategy involves the S-arylation or S-alkylation of readily accessible chiral sulfinamides. acs.orgorganic-chemistry.org This approach allows for the asymmetric synthesis of chiral sulfoximines with a high degree of stereocontrol. The utility of this method has been demonstrated in the synthesis of key intermediates for pharmaceuticals, such as COX-2 inhibitors. organic-chemistry.org The development of chiral sulfinyl transfer agents has further expanded the scope of enantioselective sulfinamide synthesis, which in turn provides access to a wider variety of chiral sulfoximines.

The conversion of chiral sulfoxides to sulfinamides can be achieved through various methods, often involving the reaction of a sulfinate ester with a nitrogen nucleophile. These transformations typically proceed with inversion of configuration at the sulfur center, providing a predictable stereochemical outcome.

| Starting Material | Reagents | Product | Stereochemistry | Key Features |

| (S)-Alkyl aryl sulfoxide | Ammonium carbamate, (diacetoxyiodo)benzene | (S)-Alkyl aryl-N-H-sulfoximine | Retention of configuration | Metal-free, stereospecific |

| Chiral sulfinamide | Arylating/Alkylating agent | Chiral sulfoximine | Stereospecific | Modular, good for complex targets |

| Chiral sulfinate ester | Lithium amide | Chiral sulfinamide | Inversion of configuration | Access to enantiopure sulfinamides |

Precursor in the Stereoselective Synthesis of Complex Molecules

The chiral sulfinyl group in (S)-(Methylsulfinyl)benzene can act as a powerful stereodirecting group, making it a valuable precursor in the synthesis of complex, biologically active molecules and natural products. nih.govmdpi.comluc.edusemanticscholar.org The sulfoxide moiety can be used to control the stereochemistry of adjacent newly formed stereocenters, and can later be removed or transformed into another functional group.

The use of chiral sulfoxides as building blocks is particularly evident in the synthesis of molecules where the introduction of chirality at an early stage is crucial. For example, dianions of β-hydroxy sulfoxides have been employed in condensation reactions to generate chiral centers with a high degree of stereocontrol. These intermediates can then be elaborated into more complex structures, such as optically active lactones and other natural product building blocks. luc.edu

In the synthesis of natural products, chiral building blocks derived from biocatalysis are often employed to ensure high enantiomeric purity. nih.govsemanticscholar.org (S)-(Methylsulfinyl)benzene and its derivatives, obtainable through asymmetric oxidation, fit well within this strategy. They can be incorporated into a synthetic route and their stereochemistry leveraged to control subsequent transformations. The sulfoxide can be strategically placed to influence facial selectivity in reactions such as additions to carbonyls or conjugate additions.

Formation of Stereodefined Sulfone Derivatives via Oxidation or Nucleophilic Substitution

The conversion of chiral sulfoxides to chiral sulfones is a common transformation that allows for the creation of stereodefined sulfone derivatives. This can be achieved through straightforward oxidation or, in some cases, through nucleophilic substitution reactions where the sulfinyl group is ultimately transformed into a sulfonyl group.

Oxidation: The oxidation of a chiral sulfoxide, such as (S)-(Methylsulfinyl)benzene, to the corresponding sulfone proceeds with retention of the configuration at the adjacent carbon atoms, although the chirality at the sulfur atom is lost as it becomes tetracoordinate and achiral (unless there are isotopic differences). However, the importance of this transformation lies in the ability to introduce a sulfonyl group into a molecule while preserving the stereochemistry established earlier in the synthesis under the influence of the chiral sulfoxide. Various oxidizing agents can be employed for this purpose, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) being commonly used. organic-chemistry.orgbritannica.comrsc.orgccsenet.org The selective oxidation of sulfides to sulfoxides and then to sulfones can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orgrsc.orgccsenet.org

Nucleophilic Substitution: The sulfinyl group itself is not typically a leaving group in classical nucleophilic substitution reactions. However, the sulfonyl group, which can be derived from the sulfoxide, is an excellent leaving group in many cases. Therefore, a two-step sequence of oxidation followed by nucleophilic substitution provides a pathway to introduce a variety of substituents with inversion of configuration at the carbon center.

Alternatively, there are more complex transformations where the sulfinyl group can be involved in rearrangements or reactions with organometallic reagents that ultimately lead to sulfone derivatives. For instance, in certain contexts, the sulfinyl group can be displaced by a nucleophile, particularly when activated. nih.gov The reaction of chiral sulfinates with organometallic reagents is a well-established method for generating sulfoxides with inversion of configuration. researchgate.net While this is a synthesis of sulfoxides, it highlights the principle of nucleophilic substitution at the sulfur center.

| Transformation | Reagents | Product | Stereochemical Outcome |

| Oxidation | m-CPBA, KMnO₄, H₂O₂ | Chiral Sulfone | Retention of configuration at adjacent carbons |

| Nucleophilic Substitution (on a derived substrate) | Nucleophile (e.g., organometallic) | Substituted product | Often inversion of configuration at carbon |

Mechanistic Investigations and Stereochemical Analysis

Elucidation of Reaction Mechanisms in Asymmetric Sulfoxidation

The conversion of a prochiral sulfide (B99878), such as thioanisole (B89551), to the chiral sulfoxide (B87167) (S)-(Methylsulfinyl)benzene is a process of significant interest. Understanding the underlying reaction mechanism is crucial for the development of more efficient and selective catalytic systems. Researchers employ a combination of spectroscopic analysis, isotopic labeling, and computational modeling to map the reaction pathways and identify key intermediates.

Spectroscopic techniques are indispensable for characterizing the catalysts and potential intermediates involved in asymmetric sulfoxidation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are frequently used to confirm the structure of catalyst precursors and activated complexes.

For instance, in studies involving helical Ti(IV) Salan catalysts for the asymmetric sulfoxidation of thioanisole, the resulting [TiCl₂(salan)] complexes are routinely characterized by NMR and IR spectroscopy researchgate.net. These methods confirm the successful coordination of the ligand to the titanium center, which is the first step in forming the active catalyst. While direct observation of transient mechanistic intermediates is challenging due to their short lifetimes, spectroscopic data provide crucial evidence for the structure of the pre-catalyst and can reveal changes upon addition of the oxidant, hinting at the formation of active oxygen-transfer agents like titanium-peroxo species.

Isotopic labeling is a powerful tool for unequivocally determining the origin of atoms and elucidating reaction pathways. In the context of sulfoxidation, ¹⁸O labeling experiments have been pivotal in confirming the mechanism of oxygen transfer.

In studies using a dicopper complex that mimics tyrosinase activity, experiments with ¹⁸O₂ were conducted on thioanisole. The resulting methyl phenyl sulfoxide showed a 77% incorporation of ¹⁸O, providing strong evidence that the reaction predominantly occurs through a direct oxygen transfer from a copper-dioxygen intermediate to the sulfide substrate mdpi.comnih.gov. Similarly, in the sulfoxidation of thioanisole by a dye-decolorizing peroxidase, the use of H₂¹⁸O₂ confirmed that the oxygen atom incorporated into the substrate originates from the activated heme cofactor of the enzyme rsc.orgrsc.org. These experiments are fundamental in distinguishing direct oxygen transfer mechanisms from pathways involving radical intermediates.

Computational chemistry, particularly Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) calculations, provides profound insights into the energetics and geometries of transition states that are often inaccessible through experimental means acs.org. These approaches are used to rationalize the observed stereoselectivity and reactivity.

Enzyme-Catalyzed Reactions: In the engineered dye-decolorizing peroxidase, QM/MM calculations were performed to understand the high stereoselectivity of the F359G variant. The results indicated a higher reactivity for substrate molecules adopting a pro-S pose within the active site, which correlated with the experimentally observed production of the (S)-sulfoxide rsc.orgrsc.orgresearchgate.net.

Metal-Catalyzed Reactions: DFT calculations have been used to study Ti(IV) and Hf(IV) aminotriphenolate catalysts. The computational models accurately predicted the faster kinetics of the hafnium complex and explained its preference for overoxidation to the sulfone compared to the titanium catalyst, which favors the sulfoxide acs.org.

Peptide-Catalyzed Systems: For peptide-catalyzed sulfoxidations, computational modeling of transition states supports experimental evidence. These models suggest that dual points of contact between the catalyst and the substrate, often involving hydrogen bonds, are responsible for the high levels of enantioinduction observed nih.govnih.gov.

These computational studies help visualize the crucial catalyst-substrate interactions and explain how subtle changes in the catalyst's structure can lead to significant differences in stereochemical outcomes mdpi.com.

Understanding Stereochemical Induction and Control

The central challenge in synthesizing (S)-(Methylsulfinyl)benzene is controlling the stereochemistry to favor the desired enantiomer. This is achieved through the use of chiral catalysts or reagents that create a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.

The stereochemical outcome of asymmetric sulfoxidation is dictated by the interactions between the chiral catalyst, the oxidant, and the prochiral sulfide in the transition state. Several models have been proposed to explain how a catalyst directs the approach of the substrate.

A prevalent model involves a multi-point interaction between the catalyst and the substrate. In peptide-catalyzed systems, for example, computational models indicate that dual hydrogen-bonding interactions between the peptide and a functionalized thioether are crucial for high enantioinduction nih.gov. One interaction orients the substrate, while the other activates it for oxidation, leading to a highly organized, diastereomeric transition state.

In metal-based systems, stereoselective control can be governed by steric hindrance and specific aromatic interactions. For C₃-symmetric Ti(IV) amino trialkolate catalysts, face-to-face versus edge-to-face aromatic interactions between the catalyst's ligands and the substrate have been proposed to dictate the stereochemical approach, thereby controlling the enantioselectivity of the sulfoxidation acs.org.

The enantioselectivity of the sulfoxidation of thioanisole is not governed by a single variable but is rather the result of a combination of factors. Optimizing these parameters is key to achieving high enantiomeric excess (e.e.).

Catalyst Structure: The nature of the chiral ligand or enzyme active site is paramount. Engineering the heme pocket of a dye-decolorizing peroxidase by mutating a single amino acid (F359G) dramatically increased its ability to stereoselectively sulfoxidize thioanisole, achieving up to 99% e.e. for the (S)-enantiomer, whereas the parent enzyme had no activity rsc.orgrsc.org. Similarly, modifying substituents on planar chiral flavinium salt organocatalysts can significantly impact enantioselectivity researchgate.net.

Oxidizing Agent: The choice of oxidant can influence the outcome. In the classic Kagan-Modena oxidation, replacing tert-butyl hydroperoxide (TBHP) with cumyl hydroperoxide (CHP) often leads to an improvement in the enantioselectivity libretexts.org.

Reaction Conditions: Solvent, temperature, and the presence of additives can play a significant role. For instance, the addition of water to the Kagan-Modena system was found to be crucial for achieving high enantioselectivity libretexts.org. The development of water-compatible Fe(salan) and Al(salalen) complexes allows for highly enantioselective sulfoxidation using aqueous H₂O₂ in buffer solutions libretexts.org.

The interplay of these factors is highlighted in the following table, which summarizes results from different catalytic systems for the oxidation of methyl phenyl sulfide (thioanisole).

| Catalyst System | Oxidant | Conversion (%) | Enantiomeric Excess (e.e., %) | Predominant Enantiomer |

|---|---|---|---|---|

| DyP Variant F359G | H₂O₂ | 95 | 99 | S |

| DyP Variant L357G | H₂O₂ | 92 | - | R and S mixture |

| [Cu₂(mXPhI)]⁴⁺ | O₂ / NH₂OH | 52-68 | 40-42 | S |

| Ti(IV)/Salan Complex | Urea·H₂O₂ | - | 94 | - |

| Flavin-Cyclodextrin Conjugate | H₂O₂ | Quantitative | 91 | - |

Data compiled from multiple sources for illustrative purposes researchgate.netmdpi.comrsc.orgresearchgate.net. Conditions and specific substrates may vary between studies.

Analytical Methodologies for Stereochemical Outcome Determination

The accurate determination of the stereochemical outcome of asymmetric reactions is paramount for understanding reaction mechanisms and for the quality control of enantiomerically enriched compounds. For chiral sulfoxides such as (S)-(Methylsulfinyl)benzene, a variety of analytical techniques are employed to quantify the enantiomeric excess (ee) and characterize its chiral nature. These methodologies range from chromatographic separations to spectroscopic techniques, each with its own set of principles and considerations.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, providing highly accurate and reproducible determination of enantiomeric excess. ucc.ieheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability and excellent enantiorecognition capabilities for a diverse range of chiral compounds, including sulfoxides. eijppr.comwindows.netnih.gov

For the specific analysis of (S)-(Methylsulfinyl)benzene, also known as methyl phenyl sulfoxide, cellulose-based columns are frequently employed. Research findings demonstrate that columns like the Chiralcel OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate), provide effective separation of its (R) and (S) enantiomers. rsc.org The separation is typically achieved under normal phase conditions, using a mobile phase consisting of a mixture of hexane (B92381) and isopropanol. rsc.org The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. sigmaaldrich.com

Below is a table summarizing typical HPLC conditions used for the enantiomeric separation of methyl phenyl sulfoxide.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) |

|---|---|---|---|---|---|

| Chiralcel OD-H | Hexane/Isopropanol (90/10) | 1.0 | 254 | ~11.6 | ~14.7 |

| Chiralcel OD-H | Hexane/Isopropanol (90/10) | 1.0 | 254 | ~11.8 | ~15.5 |

Data presented are illustrative examples based on published research and may vary depending on the specific column, system, and experimental conditions. rsc.org

A significant and often underappreciated challenge in the accurate determination of enantiomeric excess is the phenomenon of Self-Disproportionation of Enantiomers (SDE). nih.govnih.govrsc.org SDE refers to the spontaneous fractionation of a non-racemic (scalemic) mixture into fractions that are enriched and depleted in the major enantiomer when subjected to achiral physicochemical processes, including gravity-driven column chromatography, crystallization, or even sublimation. nih.govscispace.comresearchgate.net

This phenomenon is particularly relevant for compounds capable of forming strong intermolecular associations, such as hydrogen bonds or significant dipole-dipole interactions. researchgate.net Chiral sulfoxides, including (S)-(Methylsulfinyl)benzene, are known to be highly susceptible to SDE due to the strongly polarized S=O bond, which facilitates the formation of homo- and heterochiral molecular associates. researchgate.netnih.gov These associations can lead to differential partitioning during chromatographic purification on an achiral stationary phase (like silica (B1680970) gel), resulting in different fractions having vastly different enantiomeric excess values compared to the initial bulk sample. nih.govscispace.com

For instance, when a sample of methyl p-tolyl sulfoxide with an initial ee of 86% was subjected to flash chromatography on silica gel, the collected fractions showed a gradual decrease in ee, from 99.5% in the first fraction to 73.5% in the last. nih.gov This demonstrates that analyzing a single fraction from a purification process may lead to a significant over- or underestimation of the true stereochemical outcome of a reaction. nih.govrsc.org

Implications of SDE on Stereochemical Analysis:

Inaccurate ee Determination: Purification of a reaction mixture via standard achiral chromatography can alter the enantiomeric composition of the analyzed sample.

Reproducibility Issues: The extent of SDE can depend on subtle variations in chromatographic conditions, leading to poor reproducibility of ee measurements.

To mitigate the risk of SDE-induced errors, it is crucial to determine the ee of a sample after combining all fractions post-chromatography or, ideally, on the crude reaction mixture before any purification steps. ucc.ie Awareness of this phenomenon is essential for ensuring the integrity and accuracy of reported stereochemical data for chiral sulfoxides. nih.gov

| Chromatographic Fraction | Conceptual Enantiomeric Excess (% ee) | Observation |

|---|---|---|

| Initial Bulk Sample | 85% | Starting ee before purification |

| Early Fractions | >95% | Enantiomerically enriched fraction |

| Middle Fractions | ~85% | ee close to the original sample |

| Late Fractions | <75% | Enantiomerically depleted fraction |

This table provides a conceptual illustration of how enantiomeric excess can vary across fractions during achiral chromatography due to the SDE phenomenon.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in its standard application, it cannot differentiate between enantiomers as they have identical spectra in an achiral environment. libretexts.org However, by introducing a chiral auxiliary, it is possible to induce a diastereomeric environment, which makes the NMR signals of the two enantiomers distinguishable. Chiral lanthanide shift reagents (LSRs) are a classic example of such auxiliaries. organicchemistrydata.orgslideshare.net

These reagents are coordination complexes of lanthanide ions (commonly Europium, Eu, or Praseodymium, Pr) with chiral organic ligands. organicchemistrydata.org When an LSR is added to a solution of a chiral analyte like (S)-(Methylsulfinyl)benzene, the Lewis acidic lanthanide center reversibly coordinates with a basic site on the analyte (the sulfoxide oxygen). libretexts.org This interaction forms transient diastereomeric complexes. Due to the paramagnetic nature of the lanthanide ion, it induces large changes (shifts) in the chemical shifts of the analyte's protons. The magnitude of this shift is different for the two diastereomeric complexes, leading to the separation of corresponding signals for the (R) and (S) enantiomers in the NMR spectrum. organicchemistrydata.org

The enantiomeric excess can then be determined by integrating the now-separated signals corresponding to each enantiomer. libretexts.org While chiral HPLC is generally considered more accurate, NMR with chiral shift reagents offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. ucc.ie

Commonly used chiral lanthanide shift reagents include tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)₃] and tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(tfc)₃]. rsc.org

| Chiral Shift Reagent | Common Abbreviation | Typical Lanthanide Ion |

|---|---|---|

| Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) | Eu(hfc)₃ | Europium (Eu) |

| Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) | Eu(tfc)₃ or Eu(facam)₃ | Europium (Eu) |

| Tris(d,d-dicampholylmethanato)praseodymium(III) | Pr(dcm)₃ | Praseodymium (Pr) |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The enantioselective oxidation of prochiral sulfides represents the most direct route to chiral sulfoxides like (S)-(Methylsulfinyl)benzene. wiley-vch.de Future research is intensely focused on developing novel catalytic systems that offer higher stereoselectivity, broader substrate scope, and milder reaction conditions.

A significant area of development is the design of new metal-based catalysts. While titanium and vanadium complexes have been historically important, research is expanding to other metals. rsc.org For instance, polymer-anchored Cu(II) complexes have been investigated for the selective oxidation of sulfides to sulfoxides. nih.gov Another promising approach involves the use of chiral Schiff base ligands in conjunction with metals like Ti(Oi-Pr)4 to achieve asymmetric sulfoxidation of methyl phenyl sulfide (B99878).

Beyond traditional metal catalysis, metal-free systems are gaining traction. A novel approach involves the use of chiral compounds bearing an N-Cl bond to oxidize thioanisole (B89551) to methyl phenyl sulfoxide (B87167). illinois.edumedcraveonline.com In these reactions, the chiral information is transferred from N-chloramines to the sulfide, resulting in the formation of enantioenriched sulfoxide. illinois.edu Although enantiomeric excesses (ee) are currently modest, this method represents a promising new direction. illinois.eduresearchgate.net

Furthermore, electroenzymatic cascade systems are emerging as a highly efficient and selective method. One such system utilizes chloroperoxidase (CPO) for the selective oxidation of thioanisole to methyl phenyl sulfoxide, avoiding overoxidation to the sulfone. rsc.org This approach combines the high selectivity of enzymes with the efficiency of electrochemical methods.

| Catalytic System | Description | Achieved Stereoselectivity (ee) | Reference |

| Chiral N-chloramines | Metal-free oxidation of thioanisole using chiral reagents with an N-Cl bond. | Up to 23% | illinois.edu |

| Ti(Oi-Pr)4 with Chiral Schiff Base Ligand | Asymmetric sulfoxidation of methyl phenyl sulfide. | Varies with ligand | nih.gov |

| Electroenzymatic Cascade with Chloroperoxidase (CPO) | Selective oxidation of thioanisole to the corresponding sulfoxide. | High selectivity for sulfoxide over sulfone | rsc.org |

Integration of (S)-(Methylsulfinyl)benzene Derivatives into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The integration of chiral sulfoxide derivatives, such as those of (S)-(Methylsulfinyl)benzene, into MCRs is a promising area for the rapid generation of diverse and stereochemically complex molecular libraries.

Chiral sulfoxides can be employed in MCRs in several ways: as a chiral auxiliary, a chiral ligand for a metal catalyst, or as a reactant that becomes incorporated into the final product. illinois.edunih.gov The inherent chirality of the sulfoxide can direct the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products.

While specific examples of (S)-(Methylsulfinyl)benzene derivatives in MCRs are still emerging, the broader class of chiral sulfoxides has demonstrated significant potential. For instance, chiral sulfoxides have been used as auxiliaries in diastereoselective reactions, a principle that can be extended to MCRs. nih.gov The development of novel MCRs that incorporate chiral sulfoxides is an active area of research with the potential to streamline the synthesis of complex chiral molecules for applications in drug discovery and materials science.

Expanding Applications in Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. The synthesis and application of (S)-(Methylsulfinyl)benzene are being explored within this framework, with a focus on developing more environmentally benign methods.

One key area of development is the use of greener oxidants and catalysts. A patented method for the synthesis of methyl phenyl sulfoxide utilizes SelectFluor™ as an oxidation reagent in acetonitrile, eliminating the need for metal catalysts. google.com This approach offers mild reaction conditions, short reaction times, and a stable conversion rate. google.com Another sustainable approach is the use of photochemical aerobic sulfide oxidation. organic-chemistry.org This method can be performed catalyst-free using a green solvent like 2-Me-THF, with oxygen from the air serving as the terminal oxidant. organic-chemistry.org

Furthermore, electroenzymatic cascade systems, as mentioned earlier, also align with green chemistry principles by operating under mild conditions and utilizing enzymes, which are biodegradable catalysts. rsc.org The in situ generation of the oxidizing species (hydrogen peroxide) from oxygen and water reduces the need to handle hazardous oxidizing agents. rsc.org

| Green Chemistry Approach | Key Features | Compound | Reference |

| SelectFluor™ Oxidation | Metal-free, mild conditions, short reaction time. | Methyl phenyl sulfoxide | google.com |

| Photochemical Aerobic Oxidation | Catalyst-free, uses air as oxidant, green solvent. | Sulfoxides from various sulfides | organic-chemistry.org |

| Electroenzymatic Cascade | Mild conditions, enzymatic catalysis, in situ oxidant generation. | Methyl phenyl sulfoxide | rsc.org |

Computational Design and Prediction of Chiral Sulfoxide Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and stereoselectivity of chemical reactions. In the context of (S)-(Methylsulfinyl)benzene and other chiral sulfoxides, computational studies are providing valuable insights that guide the design of new catalysts and reactions.

DFT calculations have been employed to elucidate the mechanism of the Kagan/Modena oxidation system, which uses a Ti(IV) complex for the asymmetric oxidation of sulfides. These calculations help to understand the geometries and energies of the transition states, which in turn explains the origin of the observed stereoselectivity.

Theoretical studies are also used to investigate the internal dynamics of chiral sulfoxides. For example, quantum-chemical calculations have been used to study the conformational preferences and the pyramidal inversion barrier at the sulfur stereocenter in methyl p-tolyl sulfoxide, a compound closely related to (S)-(Methylsulfinyl)benzene. Understanding these fundamental properties is crucial for designing reactions where the sulfoxide acts as a chiral directing group.

The predictive power of computational chemistry is expected to play an increasingly important role in the future development of chiral sulfoxide chemistry. By modeling reaction pathways and predicting stereochemical outcomes, researchers can more efficiently design novel catalytic systems and synthetic strategies with enhanced selectivity and efficiency.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of (S)-(Methylsulfinyl)benzene?

- Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:

- ¹H NMR : Peaks at δ = 7.44–7.43 ppm (aromatic protons) and δ = 3.95 ppm (methyl group adjacent to sulfoxide) .

- IR Spectroscopy : Key absorptions include 3069 cm⁻¹ (C-H stretch, aromatic), 1690 cm⁻¹ (S=O stretch), and 1452 cm⁻¹ (C-S vibration) .

- Mass Spectrometry (EI) : A molecular ion peak at m/z = 135.1 [M]⁺ confirms the molecular weight .

Cross-referencing with published data ensures accurate assignment of functional groups and stereochemistry.

Q. How can researchers ensure safe handling of (S)-(Methylsulfinyl)benzene in laboratory settings?

- Methodological Answer : Safety protocols include:

- Storage : Keep in a dry, well-ventilated area at room temperature, away from ignition sources (flash point >113°C) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to avoid inhalation (Section 5.3, SDS) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste (Section 6, SDS) .

Q. What chromatographic techniques are used to assess the enantiomeric purity of (S)-(Methylsulfinyl)benzene?

- Methodological Answer : Enantiomeric excess (ee) is determined via HPLC with chiral stationary phases :

- Column : Chiralpak IC (n-heptane/propan-2-ol 80:20) .

- Detection : UV at 246 nm, with retention times distinguishing (S) and (R) enantiomers .

- Validation : Compare against racemic standards and calibrate using known ee samples (e.g., >99% ee prepared via enzymatic synthesis) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of (S)-(Methylsulfinyl)benzene in novel reactions?

- Methodological Answer : Computational studies provide insights into:

- Thermochemistry : Ionization energy (8.85 eV) and lithium ion affinity (ΔrH° = 230 kJ/mol) inform redox behavior .

- Reaction Pathways : Density Functional Theory (DFT) models predict sulfoxide participation in nucleophilic substitutions or photoredox reactions .

- Stereoelectronic Effects : Analyze S=O dipole interactions with substituents (e.g., para-fluoro groups) using molecular orbital simulations .

Q. What enzymatic strategies achieve high enantioselectivity in the synthesis of (S)-(Methylsulfinyl)benzene?

- Methodological Answer : Oxidoreductases (e.g., methionine sulfoxide reductase A, MsrA) catalyze stereoselective oxidation:

- Substrate Engineering : Use prochiral sulfides (e.g., methyl p-tolyl sulfide) for enzymatic oxidation to (S)-sulfoxides .

- Reaction Conditions : Optimize pH (6.5–7.5), temperature (25–37°C), and cofactors (NADPH) to enhance ee (>99%) .

- Scale-Up : Immobilize enzymes on silica gel or agarose beads for reusability in continuous flow systems .

Q. What role does (S)-(Methylsulfinyl)benzene play in studying enzyme mechanisms like MsrA activity?

- Methodological Answer : It serves as a stereospecific probe for bacterial MsrA:

- Activity Assays : Monitor sulfoxide reduction to sulfide via HPLC or fluorescence tagging .

- Imaging : Conjugate with gel beads to spatially resolve MsrA activity in biofilms .

- Kinetic Analysis : Determine kcat/Km using stopped-flow spectroscopy under anaerobic conditions .

Data Contradiction Analysis

- Synthetic Routes : While uses Pd-catalyzed cross-coupling for brominated derivatives, employs enzymatic oxidation for direct sulfoxide synthesis. These methods are complementary: the former allows functionalization, while the latter ensures high ee .

- Safety Data : The SDS () lacks ecotoxicity data, contrasting with ’s emphasis on ecological assessments. Researchers should supplement with OECD 301 guidelines for biodegradability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.